molecular formula C8H10O2 B3354643 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro- CAS No. 6051-17-8

2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-

Cat. No.: B3354643
CAS No.: 6051-17-8
M. Wt: 138.16 g/mol
InChI Key: YQFNHECEHPJPRC-UHFFFAOYSA-N
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Description

2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro- is a chemical compound with the molecular formula C8H10O2 It is a derivative of benzofuranone and is characterized by a tetrahydro structure, which means it has four additional hydrogen atoms compared to its parent compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the compound can be synthesized by the cyclization of 2-hydroxyphenylacetic acid derivatives in the presence of a dehydrating agent such as polyphosphoric acid.

Industrial Production Methods

In an industrial setting, the production of 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro- typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuranone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated benzofuranone derivatives.

Scientific Research Applications

2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,7a-Tetrahydro-4H-thieno[3,2-c]pyridin-2-one: This compound shares a similar tetrahydro structure but contains a thieno ring instead of a benzofuranone ring.

    6-Hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one: This compound has additional hydroxy and methyl groups, which confer different chemical properties.

Uniqueness

2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro- is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its versatility makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-8-5-6-3-1-2-4-7(6)10-8/h5,7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFNHECEHPJPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=O)OC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472727
Record name 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6051-17-8
Record name 5,6,7,7a-Tetrahydro-2(4H)-benzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6051-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-
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Reactant of Route 6
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